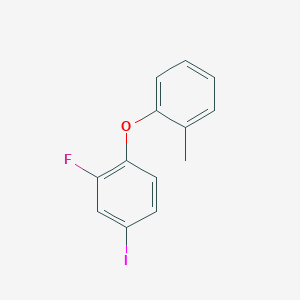![molecular formula C13H12O3S B13084911 (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol: is an organic compound that belongs to the class of thienodioxins It is characterized by the presence of a thieno[3,4-b][1,4]dioxin ring system substituted with a phenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxin Ring System: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Conductive Polymers: The compound can be polymerized to form conductive polymers, which are used in organic electronics and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Biocompatible Materials: Used in the synthesis of biocompatible materials for medical devices and implants.
Industry:
Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Nanotechnology: Employed in the synthesis of nanocomposites and nanomaterials with enhanced properties.
Mécanisme D'action
The mechanism of action of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol involves its interaction with molecular targets through various pathways:
Electron Transfer: The compound can participate in electron transfer reactions, making it useful in electronic applications.
Binding to Receptors: In biological systems, it may bind to specific receptors, influencing cellular processes.
Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the transformation of substrates.
Comparaison Avec Des Composés Similaires
- (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
- 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position and type of substituents on the thieno[3,4-b][1,4]dioxin ring system.
- Unique Properties: (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol is unique due to the presence of both a phenyl group and a hydroxymethyl group, which confer distinct electronic and steric properties.
- Applications: The unique structural features of this compound make it particularly suitable for applications in organic electronics and materials science, where its analogs may not perform as effectively.
Propriétés
Formule moléculaire |
C13H12O3S |
|---|---|
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl(phenyl)methanol |
InChI |
InChI=1S/C13H12O3S/c14-11(9-4-2-1-3-5-9)13-12-10(8-17-13)15-6-7-16-12/h1-5,8,11,14H,6-7H2 |
Clé InChI |
QQEXWOYOTOLWMH-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(SC=C2O1)C(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)
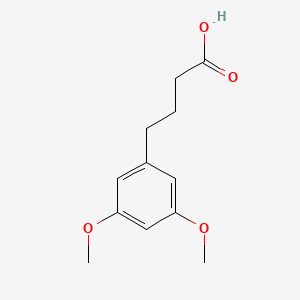
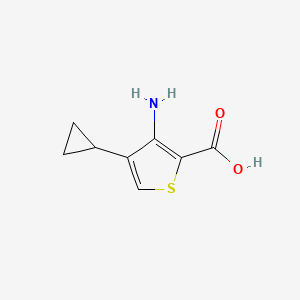
![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)
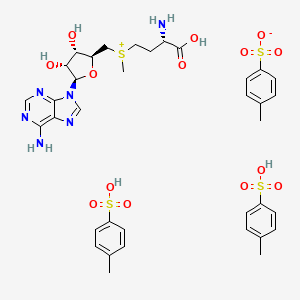
![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)

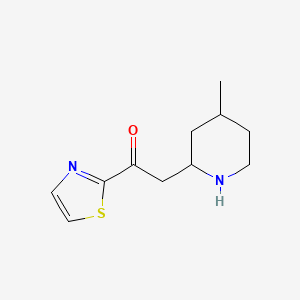

![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)

![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)
